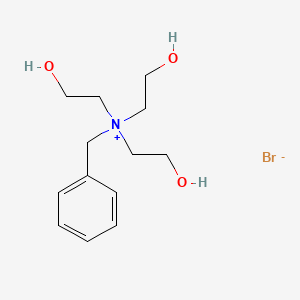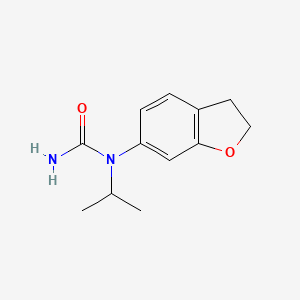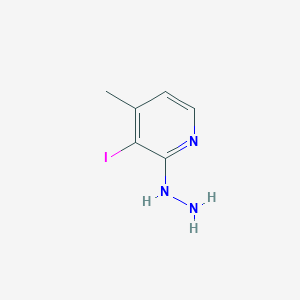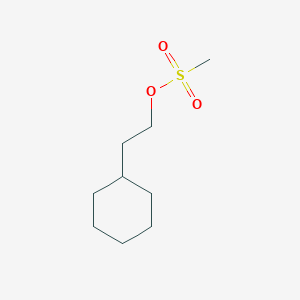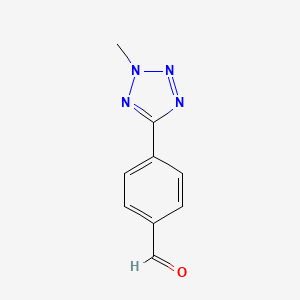
4-(2-Methyl-2H-tetrazol-5-yl)-benzaldehyde
Vue d'ensemble
Description
4-(2-Methyl-2H-tetrazol-5-yl)benzaldehyde is an organic compound that belongs to the class of tetrazoles. Tetrazoles are heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom. This particular compound features a benzaldehyde group attached to the tetrazole ring, making it a valuable intermediate in various chemical syntheses and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-2H-tetrazol-5-yl)-benzaldehyde typically involves the reaction of 2-methyl-2H-tetrazole with benzaldehyde under specific conditions. One common method includes the use of a catalyst such as p-toluenesulfonic acid in an organic solvent like toluene. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Methyl-2H-tetrazol-5-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the tetrazole ring under mild conditions.
Major Products Formed
Oxidation: 4-(2-Methyl-2H-tetrazol-5-yl)benzoic acid.
Reduction: 4-(2-Methyl-2H-tetrazol-5-yl)benzyl alcohol.
Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(2-Methyl-2H-tetrazol-5-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(2-Methyl-2H-tetrazol-5-yl)-benzaldehyde involves its interaction with specific molecular targets and pathways. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological processes. Additionally, the aldehyde group can undergo reactions with nucleophiles, leading to the formation of covalent adducts that modulate the activity of enzymes and receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2H-Tetrazol-5-yl)benzaldehyde: Lacks the methyl group on the tetrazole ring.
4-(2-Methyl-2H-tetrazol-5-yl)benzoic acid: Contains a carboxylic acid group instead of an aldehyde group.
4-(2-Methyl-2H-tetrazol-5-yl)benzyl alcohol: Contains a hydroxyl group instead of an aldehyde group.
Uniqueness
4-(2-Methyl-2H-tetrazol-5-yl)benzaldehyde is unique due to the presence of both the tetrazole ring and the aldehyde group, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C9H8N4O |
|---|---|
Poids moléculaire |
188.19 g/mol |
Nom IUPAC |
4-(2-methyltetrazol-5-yl)benzaldehyde |
InChI |
InChI=1S/C9H8N4O/c1-13-11-9(10-12-13)8-4-2-7(6-14)3-5-8/h2-6H,1H3 |
Clé InChI |
WHIFEKRDYLWPBO-UHFFFAOYSA-N |
SMILES canonique |
CN1N=C(N=N1)C2=CC=C(C=C2)C=O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,6-Dimethyl-4-[(trimethylsilyl)methoxy]phenol](/img/structure/B8635314.png)
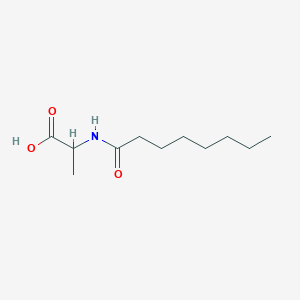
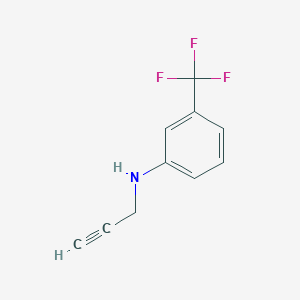
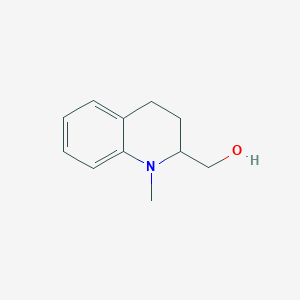
![1H-Pyrazole, 1-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-iodo-](/img/structure/B8635339.png)

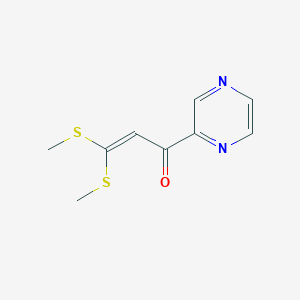
![7-pyridin-4-yl-5H-thieno[2,3-d]pyridazin-4-one](/img/structure/B8635364.png)

![1,1-Dimethyl-2-[(dimethylamino)sulfonylamino]ethylamine](/img/structure/B8635372.png)
